4-(isopropylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide
Description
4-(Isopropylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide is a benzamide derivative featuring a benzo[d]thiazole core substituted with a methyl group at position 2 and an amide linkage to a benzamide moiety bearing an isopropylsulfonyl group at position 2. This compound is structurally significant due to its sulfonyl and thiazole functionalities, which are often associated with bioactivity in medicinal chemistry, including kinase inhibition and anticancer properties .
Properties
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-6-yl)-4-propan-2-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-11(2)25(22,23)15-7-4-13(5-8-15)18(21)20-14-6-9-16-17(10-14)24-12(3)19-16/h4-11H,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMUXTAYGKHKEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(isopropylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide typically involves the condensation of 2-methylbenzothiazole derivatives with isopropylsulfonyl chloride and benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(isopropylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- Molecular Formula : C₁₈H₁₈N₂O₃S₂
- Molecular Weight : 374.5 g/mol
- CAS Number : 899739-04-9
Anti-Viral Activity
Recent studies have highlighted the compound's potential as an inhibitor of viruses, particularly the Middle East respiratory syndrome coronavirus (MERS-CoV). A derivative of this compound demonstrated significant inhibitory activity with a 50% inhibition concentration (IC₅₀) of 0.09 μM against MERS-CoV, indicating its promise as a candidate for further drug development against viral infections .
Table 1: Inhibitory Activity of Related Compounds Against MERS-CoV
| Compound | IC₅₀ (μM) | Notes |
|---|---|---|
| 4f | 0.09 | Most potent inhibitor identified |
| 1a | 0.73 | Initial hit compound |
| 1q | Not specified | Modest inhibitory capacity |
Cancer Treatment
The benzothiazole moiety present in the compound is known for its role in targeting carbonic anhydrases (CAs), which are critical for tumor survival under hypoxic conditions. Research indicates that compounds incorporating this structure can inhibit CAs IX and XII, which are associated with metastasis in solid tumors .
Case Study: Inhibition of Carbonic Anhydrases
A study designed novel compounds that integrate triazole and benzenesulfonamide scaffolds to target CAs IX/XII. The results showed promising efficacy against CA IX, suggesting that modifications to the benzothiazole structure can enhance anti-cancer activity .
Structural Modifications and Derivative Studies
The effectiveness of 4-(isopropylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide can be influenced by structural modifications. For instance, introducing different substituents on the benzothiazole ring has been shown to affect the compound's biological activity significantly.
Structure-Activity Relationship (SAR)
Research focusing on SAR has revealed that:
- The presence of electron-withdrawing groups enhances inhibitory activity.
- Modifications that increase steric hindrance tend to reduce activity.
Table 2: Summary of Structural Modifications and Their Effects
| Modification Type | Effect on Activity |
|---|---|
| Electron-withdrawing groups | Increased potency |
| Bulky substituents | Decreased potency |
Future Research Directions
The promising results from initial studies suggest several avenues for future research:
- Further optimization of the chemical structure to enhance potency and selectivity.
- Comprehensive in vivo studies to evaluate efficacy and safety profiles.
- Exploration of combination therapies using this compound with other anti-cancer or anti-viral agents.
Mechanism of Action
The mechanism of action of 4-(isopropylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide involves its interaction with specific molecular targets. For instance, as a MAO-B inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as dopamine. This results in increased levels of these neurotransmitters in the brain, which can have therapeutic effects in conditions like Parkinson’s disease .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s structural analogs can be categorized based on substituent variations in the benzamide and thiazole moieties. Below is a comparative analysis of key derivatives, supported by experimental data from published studies.
Table 1: Physicochemical Properties of Selected Benzamide Derivatives
Key Observations:
Substituent Impact on Physicochemical Properties :
- The isopropylsulfonyl group in the target compound likely enhances hydrophobicity compared to methoxy (3l) or pyridine/pyrimidine substituents (7q, 7s). This could influence solubility and membrane permeability in biological systems .
- Compounds with bulkier substituents (e.g., 7q, 7r) exhibit lower melting points (166–180°C) compared to thiazole-containing derivatives (e.g., 7t: 237–239°C), suggesting that heteroaromatic groups increase crystallinity .
Synthetic Accessibility: The target compound’s synthesis may follow pathways similar to 3l, which employs nickel-catalyzed reductive aminocarbonylation of aryl halides (63% yield). In contrast, derivatives like 7q–7t are synthesized via nucleophilic substitution or alkylation, achieving yields of 68–77% .
Spectral Characterization :
- IR and NMR data for analogs (e.g., 7q–7t ) confirm critical functional groups:
- C=O stretches at 1663–1682 cm⁻¹ (amide carbonyl).
- Absence of νS-H (~2500–2600 cm⁻¹) in triazole-thione tautomers (e.g., 7–9 ), indicating thione dominance .
Functional Insights:
- Thiazole vs. Triazole Cores: The benzo[d]thiazole core (target compound, 3l, 7q–7t) is structurally rigid, favoring interactions with hydrophobic enzyme pockets.
- Sulfonyl vs.
Biological Activity
4-(isopropylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide is a synthetic organic compound classified as a benzothiazole derivative. This compound has garnered interest due to its diverse biological activities and potential therapeutic applications, particularly in the fields of oncology and neurology. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and comparisons with related compounds.
- Chemical Formula : C18H18N2O3S2
- Molecular Weight : 382.47 g/mol
- IUPAC Name : N-(2-methyl-1,3-benzothiazol-6-yl)-4-propan-2-ylsulfonylbenzamide
The primary mechanism of action for this compound is its role as an inhibitor of monoamine oxidase B (MAO-B). By binding to the active site of MAO-B, it prevents the breakdown of neurotransmitters like dopamine, leading to increased levels in the brain. This mechanism is particularly relevant for therapeutic strategies targeting neurodegenerative diseases such as Parkinson's disease.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, compounds structurally similar to this compound have demonstrated IC50 values ranging from 6.26 μM to 20.46 μM against lung cancer cell lines (HCC827 and NCI-H358) . The specific substitution pattern in this compound enhances its efficacy compared to other benzothiazole derivatives.
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. In particular, it has been noted for its activity against carbonic anhydrase (CA), a metalloenzyme involved in various physiological processes. Benzamide derivatives have shown inhibition in the low nanomolar range against human isoforms CA II, VII, and IX . The sulfonamide moiety appears to enhance this inhibitory action.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, a comparison with other benzothiazole derivatives is essential.
| Compound Name | Structure | IC50 (μM) | Biological Activity |
|---|---|---|---|
| Benzothiazole A | Structure A | 10.5 | Anticancer |
| Benzothiazole B | Structure B | 8.3 | MAO-B Inhibitor |
| This compound | Structure C | 6.26 - 20.46 | MAO-B Inhibitor, Anticancer |
Case Studies
Several case studies highlight the efficacy of this compound:
- Study on Neuroprotection : A study demonstrated that this compound could protect neuronal cells from apoptosis induced by oxidative stress, suggesting potential use in neurodegenerative diseases .
- Antitumor Activity : Another research article reported that derivatives similar to this compound showed significant antitumor activity against various cancer cell lines, indicating its potential as a lead compound for further development .
- Enzyme Inhibition Study : A detailed investigation into its enzyme inhibition capabilities revealed that it effectively inhibits carbonic anhydrase isoforms at low concentrations, supporting its therapeutic potential in conditions where CA plays a critical role .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical reaction conditions for 4-(isopropylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide?
- Methodological Guidance :
- Stepwise Synthesis : Begin with the benzamide core and sequentially introduce the isopropylsulfonyl and 2-methylbenzo[d]thiazol-6-yl groups. Key steps include sulfonylation and coupling reactions under inert atmospheres (e.g., nitrogen) to prevent oxidation .
- Condition Optimization : Control temperature (e.g., 60–80°C for sulfonylation) and solvent polarity (e.g., DMF for solubility). Monitor reaction progress using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .
- Purification : Use column chromatography or recrystallization to isolate the pure compound, followed by NMR and mass spectrometry (MS) for structural confirmation .
Q. Which analytical techniques are essential for characterizing this compound and validating its purity?
- Methodological Guidance :
- Nuclear Magnetic Resonance (NMR) : Employ H and C NMR to confirm the positions of the isopropylsulfonyl and thiazole substituents. Compare chemical shifts with analogous compounds .
- HPLC and TLC : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%). TLC (silica gel, ethyl acetate/hexane) provides rapid monitoring of intermediates .
- Elemental Analysis : Validate empirical formula consistency (C, H, N, S content) .
Q. How do the functional groups (isopropylsulfonyl, benzothiazole) influence reactivity and biological activity?
- Methodological Guidance :
- Sulfonyl Group : Enhances electrophilicity, enabling nucleophilic substitution or hydrogen bonding in biological targets. Test reactivity via hydrolysis under acidic/basic conditions .
- Benzothiazole Moiety : Contributes to π-π stacking in enzyme binding. Use computational tools (e.g., molecular docking) to predict interactions with target proteins like kinases .
Advanced Research Questions
Q. What reaction mechanisms govern the coupling of the benzothiazole and sulfonyl groups during synthesis?
- Methodological Guidance :
- Sulfonylation Mechanism : Probe the nucleophilic attack of the benzothiazole amine on the sulfonyl chloride intermediate. Use kinetic studies (e.g., varying temperature/pH) to determine rate laws .
- Coupling Reactions : Investigate metal-catalyzed (e.g., Pd) cross-coupling for regioselectivity. Characterize intermediates via IR spectroscopy to track functional group transformations .
Q. How can computational modeling guide the design of bioactivity assays for this compound?
- Methodological Guidance :
- Molecular Docking : Use software like AutoDock Vina to predict binding affinity with targets (e.g., COX-2, EGFR). Prioritize in vitro assays for top-scoring complexes .
- ADMET Prediction : Apply tools like SwissADME to estimate pharmacokinetics (e.g., solubility, cytochrome P450 interactions) before in vivo testing .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., varying IC values)?
- Methodological Guidance :
- Assay Standardization : Validate protocols (e.g., cell line viability assays) using positive controls (e.g., doxorubicin for cytotoxicity). Replicate under identical conditions (pH, serum concentration) .
- Meta-Analysis : Compare structural analogs (e.g., methylsulfonyl vs. isopropylsulfonyl derivatives) to identify substituent effects on activity .
Q. How do impurities or stereochemical factors impact synthetic yield and bioactivity reproducibility?
- Methodological Guidance :
- Impurity Profiling : Use LC-MS to detect byproducts (e.g., incomplete sulfonylation). Optimize quenching steps to minimize side reactions .
- Stereochemical Analysis : Perform X-ray crystallography or circular dichroism (CD) to confirm configuration (Z/E isomers) if applicable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
